hCE1 Inhibition Potency and hCE2 Selectivity: Nevadensin vs. Representative Flavonoids from 58-Compound Screen
In a head-to-head screening of 58 natural flavonoids for hCE1 and hCE2 inhibition, nevadensin (IC50 2.64 μM for hCE1; IC50 132.8 μM for hCE2) demonstrated the most favorable combination of inhibition potency and selectivity [1]. The study concluded that among all tested compounds, nevadensin displayed the best combination of inhibition potency and selectivity toward hCE1 [1]. The hCE1/hCE2 selectivity ratio for nevadensin is 50.3. Comparative IC50 values for other flavonoids from the same study: luteolin hCE1 IC50 2.58 μM but with significantly lower selectivity; apigenin, quercetin, and kaempferol exhibited substantially weaker hCE1 inhibition [1].
| Evidence Dimension | hCE1 inhibitory potency and hCE2 selectivity |
|---|---|
| Target Compound Data | hCE1 IC50 = 2.64 μM; hCE2 IC50 = 132.8 μM; selectivity ratio = 50.3 |
| Comparator Or Baseline | 58 natural flavonoids including luteolin (hCE1 IC50 = 2.58 μM; hCE2 IC50 not reported as comparable selectivity), apigenin, quercetin, kaempferol (all weaker hCE1 inhibition than nevadensin) |
| Quantified Difference | Selectivity ratio ~50-fold for hCE1 over hCE2; only luteolin shows comparable hCE1 potency but with inferior selectivity profile |
| Conditions | In vitro enzyme inhibition assay using recombinant human carboxylesterase 1 (hCE1) and carboxylesterase 2 (hCE2) |
Why This Matters
This data enables researchers requiring selective hCE1 modulation to select nevadensin over alternative flavonoids that either lack sufficient potency or exhibit undesirable hCE2 cross-reactivity.
- [1] Liu YJ, et al. Nevadensin is a naturally occurring selective inhibitor of human carboxylesterase 1. Int J Biol Macromol. 2018;120(Pt B):1944-1954. DOI: 10.1016/j.ijbiomac.2018.09.178. View Source
